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Compound of Interest

Compound Name: Sulfo-Cy7.5 dimethyl

Cat. No.: B12373507 Get Quote

Introduction

Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that is increasingly utilized in flow

cytometry. Its emission in the NIR spectrum (around 800 nm) offers significant advantages,

primarily the reduction of background autofluorescence from cells and tissues, which is more

prominent in the visible range of the light spectrum.[1][2] This characteristic leads to an

improved signal-to-noise ratio and enhanced sensitivity, making it particularly valuable for

detecting low-abundance targets.[1] The sulfonated form of Cy7.5 enhances its water solubility,

making it suitable for biological applications in aqueous buffers without the need for organic co-

solvents.[3]

These application notes provide a comprehensive overview and detailed protocols for the use

of Sulfo-Cy7.5, particularly Sulfo-Cy7.5 NHS ester for antibody conjugation and subsequent

analysis of stained cells by flow cytometry.

Spectral Properties
Proper setup of the flow cytometer is critical for the successful use of Sulfo-Cy7.5. The

selection of appropriate lasers and emission filters should be guided by the dye's spectral

characteristics.
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Property Wavelength (nm)
Recommended
Laser

Recommended
Emission Filter

Excitation Maximum ~778 - 788 nm[4]

Red Laser (e.g., 633,

640 nm) or NIR Laser

(e.g., 785 nm)

780/60 nm bandpass

filter

Emission Maximum ~797 - 808 nm

Note: The exact excitation and emission maxima can vary slightly depending on the

conjugation partner and the local chemical environment.

Experimental Protocols
Antibody Conjugation with Sulfo-Cy7.5 NHS Ester
This protocol describes the conjugation of Sulfo-Cy7.5 NHS ester to a primary antibody. The

NHS ester reacts with primary amines on the antibody to form a stable covalent bond.

Materials:

Purified antibody (1-5 mg/mL in an amine-free buffer like PBS)

Sulfo-Cy7.5 NHS ester

Anhydrous DMSO

Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 1 M sodium

bicarbonate, pH 8.5-9.5)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for

purification

Procedure:

Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze

the antibody against the conjugation buffer.
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Prepare the Dye: Dissolve a small amount of Sulfo-Cy7.5 NHS ester in anhydrous DMSO to

create a stock solution (e.g., 10 mg/mL or 10 mM).

Conjugation Reaction:

The optimal molar ratio of dye to antibody should be determined empirically, but a starting

point of 10:1 to 20:1 is recommended.

Add the calculated volume of the Sulfo-Cy7.5 NHS ester stock solution to the antibody

solution.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming

any unreacted NHS ester.

Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion

chromatography column or dialysis.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the purified conjugate at 280 nm (for the antibody) and ~780 nm (for Sulfo-Cy7.5).

Cell Staining for Flow Cytometry
This protocol outlines the staining of a single-cell suspension with a Sulfo-Cy7.5-conjugated

antibody.

Materials:

Single-cell suspension

Flow cytometry staining buffer (e.g., PBS with 5% FBS)

Sulfo-Cy7.5-conjugated primary antibody

Flow cytometer with appropriate laser (e.g., 633 nm or 640 nm) and emission filter for Cy7.5

Procedure:
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Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow

cytometry staining buffer. Ensure the cell preparation is a homogenous single-cell

suspension, free of clumps and debris, at a density of 10^6-10^7 cells/mL. For adherent

cells, use enzymatic digestion (e.g., trypsin) followed by mechanical dissociation. To prevent

cell clumping, samples can be filtered through a 35-micron strainer cap, and 0.5 mM EDTA

or 100-200 U/ml DNase can be added to the buffer.

Staining:

Add the Sulfo-Cy7.5-conjugated antibody to the cell suspension at a pre-determined

optimal concentration.

Incubate for 20-30 minutes at 4°C in the dark.

Wash: Wash the cells twice with cold staining buffer to remove unbound antibody.

Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow

cytometer. For live cell analysis, a viability dye such as Propidium Iodide (PI), 7-AAD, or

DAPI can be added just before analysis to exclude dead cells.

Intracellular Staining
For intracellular targets, a permeabilization step is required.

Procedure:

Surface Staining: Perform surface staining as described above.

Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available

fixation/permeabilization kit according to the manufacturer's instructions.

Intracellular Staining: Add the Sulfo-Cy7.5-conjugated antibody (specific for an intracellular

target) diluted in Permeabilization Buffer.

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

Washing: Wash the cells twice with Permeabilization Buffer.
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Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer for analysis.
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Caption: Workflow for Antibody Conjugation and Cell Staining.
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Caption: Principle of NIR Flow Cytometry with Sulfo-Cy7.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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